molecular formula C4H3BrN2 B1282269 3-Bromopyridazine CAS No. 88491-61-6

3-Bromopyridazine

Cat. No.: B1282269
CAS No.: 88491-61-6
M. Wt: 158.98 g/mol
InChI Key: ILYSUJOMLYXAOC-UHFFFAOYSA-N
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Description

3-Bromopyridazine: is an organic compound with the molecular formula C4H3BrN2 and a molecular weight of 158.98 g/mol It is a brominated derivative of pyridazine, characterized by a bromine atom attached to the third carbon of the pyridazine ring

Preparation Methods

Inverse-Electron Demand Diels-Alder (iEDDA) Cycloaddition

The inverse-electron demand Diels-Alder (iEDDA) reaction has emerged as a powerful tool for synthesizing 3-bromopyridazines with high regioselectivity. This method leverages Lewis acid catalysis to facilitate [4+2] cycloadditions between electron-rich dienes and electron-deficient dienophiles.

Key Reaction Parameters

  • Catalyst : BF₃·OEt₂ (boron trifluoride diethyl etherate)
  • Dienophile : Brominated substrates (e.g., bromoalkenes, bromoarenes)
  • Dienophile Activation : Electron-deficient dienophiles enhance reactivity.
  • Dienophile Reactivity : Bromide and chloride substituents on dienophiles yield products in excellent yields (78–93%).

Substrate Scope and Yields

Dienophile (R₁) Dienophile (R₂) Product Yield (%)
Aryl (electron-rich) H 85–93
Alkyl H 78–85
Nitrile H ~50
TBS-protected hydroxy H ~50

Electron-rich and electron-poor aromatic systems are tolerated, though alkenes/alkynes remain inert under these conditions.

Mechanistic Insights

  • Dienophile Activation : BF₃·OEt₂ coordinates to the electron-deficient dienophile, enhancing its electrophilicity.
  • Cycloaddition : The activated dienophile undergoes [4+2] cycloaddition with the TBS-silyl enol ether diene.
  • Regioselectivity : The reaction exclusively forms 3-bromo-4-substituted pyridazines due to steric and electronic control.

Scale-Up and Functionalization

The iEDDA method demonstrates robust scalability:

  • 25 mg Scale : 82% yield
  • 500 mg Scale : 93% yield (optimized conditions).
    Post-synthesis functionalization includes Suzuki-Miyaura , Sonogashira , and Buchwald-Hartwig cross-coupling reactions at the C–Br position, enabling access to diaryl, arylalkynyl, and arylamino derivatives.

Traditional Bromination Approaches

While most bromination methods target pyridine derivatives, analogous strategies may be adaptable for pyridazine systems. Below are methodologies for related compounds, with potential applicability to pyridazine:

HBr/H₂O₂ Bromination

A patented method for 3-bromopyridine involves sequential bromination and oxidation:

  • Bromination : Pyridine + HBr (40%) in water at 0–40°C.
  • Oxidation : H₂O₂ (30%) at 70–120°C for 1–48 hours.
    Yields : Up to 98.4% (toluene extraction).

Parameter Optimization

HBr Concentration (%) H₂O₂ Concentration (%) Temperature (°C) Yield (%)
40 30 110 98.4
40 30 95 97.5
40 30 85 89.4

Br₂/H₂SO₄ Bromination

Another approach employs Br₂ in concentrated H₂SO₄ (95%):

  • Conditions : 130–140°C for 7–8 hours.
  • Yield : ~75% (petroleum ether extraction).

Isotopic Labeling via Zincke Imine Intermediates

For specialized applications, Zincke imine intermediates enable isotopic labeling (e.g., $$^{15}$$N-pyridines). While demonstrated for pyridine, the strategy may extend to pyridazine:

  • Ring-Opening : Pyridine reacts with $$^{15}$$NH₄Cl and NaOAc.
  • Ring-Closing : Reformation of the heterocycle with $$^{15}$$N incorporation.
    Yield : 98% isotopic purity for $$^{15}$$N-3-bromopyridine.

Comparative Analysis of Methods

Method Key Advantages Limitations
iEDDA Cycloaddition High regioselectivity, scalability Requires specialized catalysts
HBr/H₂O₂ Bromination Cost-effective, mild conditions Limited to pyridine derivatives
Br₂/H₂SO₄ Bromination Simple protocol, high throughput Harsh conditions, pyridine-specific
Zincke Imine Isotopic labeling, high purity Pyridine-centric, complex workflow

Scientific Research Applications

Medicinal Chemistry Applications

3-Bromopyridazine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promise in treating neurological disorders and other medical conditions.

  • Neurological Drugs : this compound is an important precursor for the synthesis of drugs like zimeldine, which is used as an antidepressant, and preclamol, a medication for neurological conditions . These compounds exhibit significant therapeutic effects due to their ability to modulate neurotransmitter systems.
  • Anticancer Agents : Research has indicated that derivatives of pyridazines, including this compound, possess anticancer properties. They have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Synthetic Methodologies

The versatility of this compound in synthetic chemistry is notable. It can undergo various transformations to yield valuable compounds through established methodologies.

  • Cross-Coupling Reactions : this compound can participate in palladium-catalyzed cross-coupling reactions, allowing for the synthesis of more complex molecules. This includes its use in Suzuki-Miyaura coupling to produce biaryl compounds, which are significant in drug discovery .
  • Isomerization Reactions : A recent study demonstrated that base-catalyzed isomerization of 3-bromopyridazines leads to selective formation of 4-bromopyridazines via pyridyne intermediates. This method enhances the efficiency of synthesizing substituted pyridines with high selectivity .

Applications in Agriculture

In addition to its medicinal applications, this compound derivatives are being explored as agrochemicals.

  • Crop Protection Agents : The compound has been investigated for its potential as a pesticide or herbicide. Its structure allows it to interact with biological systems in plants, providing a basis for developing new crop protection agents that are effective against pests while minimizing environmental impact .

Case Studies and Research Findings

Several studies highlight the applications and efficacy of this compound:

StudyApplicationFindings
Puleo & Bandar (2020)Aryl Halide IsomerizationDemonstrated selective etherification and hydroxylation using 3-bromopyridine derivatives; achieved high yields with controlled substitution patterns .
Zora et al. (2021)Synthesis of PyridazinesDeveloped a method for synthesizing 3-bromo-pyridazines with exclusive regioselectivity; facilitated further functionalization through cross-coupling reactions .
Various Authors (2023)Anticancer ActivityExplored the anticancer properties of pyridazine derivatives, showing potential efficacy against various cancer cell lines .

Mechanism of Action

The mechanism of action of 3-bromopyridazine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, certain derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Biological Activity

3-Bromopyridazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, antioxidative, and anticancer activities, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a bromine atom substituted at the 3-position of the pyridazine ring. Its molecular formula is C4H3BrN2, and it exhibits properties typical of halogenated pyridazines, which are known for their reactivity and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound derivatives against a range of pathogens. For instance:

  • A study evaluated various 1-adamantylthio-3-bromopyridine derivatives, revealing significant antimicrobial activity against Streptococcus strains at concentrations as low as 30 µg/mL. The compound 2-(1-adamantylthio)-3-bromopyridine demonstrated the highest activity with a radical scavenging percentage of 21.08% .
  • Another investigation focused on the synthesis of cocrystals containing this compound derivatives, which exhibited potent anti-leishmanial activity against Leishmania tropica strains resistant to conventional treatments .

Antioxidative Activity

The antioxidative properties of this compound have also been assessed. In one study, the compound's ability to scavenge free radicals was tested, with results indicating that it possesses moderate antioxidative capabilities. The radical scavenging activity was compared to standard antioxidants like α-tocopherol .

Anticancer Potential

Research has indicated that this compound derivatives may possess anticancer properties. For example:

  • A study utilized in silico methods to predict the interaction of this compound with various protein targets associated with cancer pathways. Molecular docking studies suggested strong binding affinities with proteins involved in cell proliferation and apoptosis .
  • In vitro assays demonstrated that certain derivatives of this compound inhibited the growth of cancer cell lines, supporting its potential as a lead compound in anticancer drug development.

Mechanistic Studies

Mechanistic investigations into the biological activity of this compound have employed various techniques:

  • Molecular Docking : This approach has been used to elucidate the binding interactions between this compound and target proteins, revealing insights into its mode of action .
  • High-Throughput Screening : Advanced screening techniques have been applied to evaluate the compound's reactivity with different nucleophiles under varied conditions, leading to the identification of optimal reaction pathways for synthesizing biologically active derivatives .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound:

Activity Type Findings Reference
AntimicrobialEffective against Streptococcus strains; highest activity at 30 µg/mL
AntioxidativeModerate radical scavenging activity (21.08% compared to α-tocopherol)
AnticancerInhibitory effects on cancer cell lines; strong binding to cancer-related proteins
Mechanistic InsightsMolecular docking and high-throughput screening elucidate interaction mechanisms

Properties

IUPAC Name

3-bromopyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2/c5-4-2-1-3-6-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYSUJOMLYXAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520082
Record name 3-Bromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88491-61-6
Record name 3-Bromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopyridazine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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